REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[H-].[Na+].[CH3:18]I>CN(C=O)C>[CH3:18][NH:1][C:2]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[C:4]([CH:3]=1)[C:12]([O:14][CH3:15])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. to room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
EXTRACTION
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Details
|
The aqueous mixture was extracted with EtOAc (×2)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (×3), brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The inorganics were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.63 mmol | |
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |